2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a bromophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring, which can be achieved using bromine or other brominating agents.
Attachment of the Methoxyphenyl Group: This step involves the methoxylation of the phenyl ring, typically using methanol in the presence of a catalyst.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of hydrazides and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Dehalogenated Products: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: The compound’s triazole ring and bromophenyl group make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biochemistry: The compound could be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites in enzymes, while the bromophenyl and methoxyphenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **(±)-2-{[4-(4-BROMOPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYL-1-ETHANOL
Uniqueness
The uniqueness of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific substitution pattern on the triazole ring and the presence of both bromophenyl and methoxyphenyl groups. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18BrN5O3S |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H18BrN5O3S/c1-25-18(14-5-3-4-6-15(14)20)23-24-19(25)29-11-17(27)22-21-10-12-9-13(28-2)7-8-16(12)26/h3-10,26H,11H2,1-2H3,(H,22,27)/b21-10+ |
InChI Key |
FBZXMWFPKDGMHA-UFFVCSGVSA-N |
Isomeric SMILES |
CN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O)C3=CC=CC=C3Br |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)OC)O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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